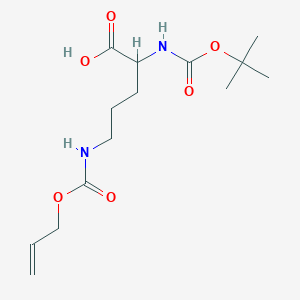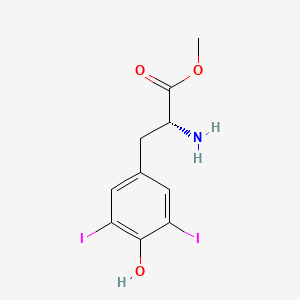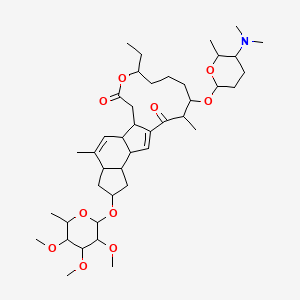
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is a coordination compound that features a rhodium center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand and two water molecules. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate typically involves the reaction of rhodium salts with (1Z,5Z)-cycloocta-1,5-diene in the presence of water. One common method is the reaction of rhodium chloride with (1Z,5Z)-cycloocta-1,5-diene in an aqueous solution, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions to facilitate the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules .
Análisis De Reacciones Químicas
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is widely used as a catalyst in asymmetric synthesis reactions, such as hydrogenation, hydride transfer, carbonylation, and cycloaddition reactions .
Biology and Medicine
Its unique coordination properties make it a candidate for exploring new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of enantioselective organic intermediates and functional molecules. It is also employed in the research and synthesis of organometallic compounds .
Mecanismo De Acción
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate exerts its effects involves the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and products .
Comparación Con Compuestos Similares
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;palladium;dihydrate: Similar in structure but with a palladium center instead of rhodium.
(1Z,5Z)-cycloocta-1,5-diene;platinum;dihydrate: Features a platinum center and exhibits different catalytic properties compared to the rhodium compound.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate lies in its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C16H28O2Rh2 |
|---|---|
Peso molecular |
458.20 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;; |
Clave InChI |
HSFFMOISCNXZCL-MIXQCLKLSA-N |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
SMILES canónico |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)

![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)


![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)





![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
